2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
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Overview
Description
2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a piperazine ring, with an isobutyl group attached to the nitrogen atom of the triazole ring. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the triazole intermediate with ethylenediamine or its derivatives.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-(3-(4-(3-Bromophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
Compared to similar compounds, 2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-7(2)6-13-9(14)12-4-3-10-5-8(12)11-13/h7,10H,3-6H2,1-2H3 |
InChI Key |
LVJHYWKSDSOARI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
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